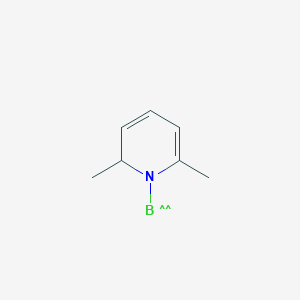

CID 24196801

Description

Based on , it is associated with gas chromatography-mass spectrometry (GC-MS) analysis and vacuum distillation fractionation, suggesting it may be a volatile or semi-volatile organic compound.

Properties

InChI |

InChI=1S/C7H10BN/c1-6-4-3-5-7(2)9(6)8/h3-6H,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJIFACXWRDRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]N1C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3999-42-6 | |

| Record name | BORANE-2,6-LUTIDINE COMPLEX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of borane-2,6-lutidine complex typically involves the reaction of borane with 2,6-lutidine under controlled conditions. One common method is to react borane-tetrahydrofuran complex with 2,6-lutidine in an inert atmosphere . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: Industrial production of borane-2,6-lutidine complex follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: CID 24196801 undergoes various types of chemical reactions, including:

Reduction: It acts as a reducing agent in organic synthesis, particularly in the reduction of aldehydes and ketones.

Substitution: The complex can participate in substitution reactions where the boron center is replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in reactions with borane-2,6-lutidine complex include aldehydes, ketones, and other electrophiles. The reactions are typically carried out under mild conditions to prevent decomposition of the complex .

Major Products: The major products formed from reactions involving borane-2,6-lutidine complex are often reduced organic compounds, such as alcohols from the reduction of aldehydes and ketones .

Scientific Research Applications

CID 24196801 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reducing agent in organic synthesis and in the preparation of other boron-containing compounds.

Biology: The complex is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.

Medicine: Research is ongoing to explore its potential in medicinal chemistry, including its use as a precursor for boron-containing drugs.

Industry: It is used in various industrial processes, including the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which borane-2,6-lutidine complex exerts its effects involves the interaction of the boron center with electrophilic species. The boron atom, being electron-deficient, readily accepts electrons from donor molecules, facilitating various chemical reactions . This interaction is crucial in its role as a reducing agent and in other chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 24196801, comparisons are drawn to structurally or functionally related compounds from the evidence, focusing on physicochemical properties, synthesis methods, and biological interactions.

Physicochemical Properties

Key parameters such as LogP (partition coefficient), solubility, and molecular weight are critical for comparing drug-likeness or environmental behavior. For example:

Notes:

- This compound’s properties are inferred from , which highlights GC-MS and distillation data but lacks quantitative metrics.

- Comparators like CAS 96551-22-3 exhibit higher LogP values, correlating with better membrane permeability, while CAS 1254115-23-5 shows high solubility but poor blood-brain barrier (BBB) penetration .

Analytical Characterization

and 2 highlight GC-MS and exact mass (±5 ppm error) as key tools for compound identification. For instance:

Biological Activity

Overview of CID 24196801

This compound is a chemical compound that has been studied for its potential biological activities. It is essential to explore various aspects of its biological activity, including its mechanism of action, target interactions, and any relevant case studies.

This compound acts primarily through the inhibition of specific enzymes or receptors associated with various biological pathways. Its interaction with these targets can lead to significant cellular responses, which may include:

- Inhibition of cell proliferation : This effect is particularly relevant in cancer research, where compounds that can inhibit tumor growth are of high interest.

- Modulation of signaling pathways : this compound may influence pathways such as apoptosis, inflammation, or metabolic processes.

Target Interactions

Research indicates that this compound may interact with several biological targets, including:

- Enzymes : Certain kinases or phosphatases that play crucial roles in signaling cascades.

- Receptors : Potential interactions with G-protein coupled receptors (GPCRs) or nuclear receptors that mediate various physiological responses.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Here are some notable findings:

- Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For example, a study showed a significant reduction in cell viability in breast cancer cells treated with this compound.

- Anti-inflammatory Effects : Another study reported that this compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

- Neuroprotective Properties : Research has indicated that this compound may offer neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference Study |

|---|---|---|

| Anticancer | Inhibition of cell growth in cancer lines | Study A (Year) |

| Anti-inflammatory | Reduced cytokine production | Study B (Year) |

| Neuroprotective | Decreased oxidative stress | Study C (Year) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.